![molecular formula C26H23N5O2S B2396389 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 952998-52-6](/img/structure/B2396389.png)
4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound known for its intricate chemical structure and potential applications in various fields of scientific research. It consists of several distinct functional groups, including a butoxy group, a benzamide moiety, and a triazolopyridazine core, making it a compound of interest for chemical synthesis and biological studies.
Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage . The inhibition of EGFR disrupts the cell proliferation pathway, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potent inhibitory activity against parp-1 and egfr suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound induces apoptosis in cancer cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .
Biochemical Analysis
Biochemical Properties
The compound 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, due to its triazole core, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
Triazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazole has strong stability for thermal and acid conditions .
Metabolic Pathways
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves multiple steps. Typically, the process begins with the synthesis of the triazolopyridazine core, followed by the introduction of the thiophen-2-yl group. The phenyl ring is then functionalized with the triazolopyridazine unit, and finally, the butoxy group is attached to the benzamide. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of appropriate solvents and catalysts.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic pathway but on a larger scale. Automation and continuous flow processes might be employed to optimize yields and ensure consistency. Advanced purification techniques, such as chromatography, would be crucial to obtaining high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify different parts of the molecule, leading to new derivatives with potentially different properties.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and pressures to maintain the stability of the compound.
Major Products: Major products from these reactions would include derivatives with modified functional groups, such as hydroxylated, halogenated, or alkylated compounds. Each derivative would have distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for creating more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, it might be explored for its potential as a bioactive molecule. Its triazolopyridazine core is of particular interest due to its potential interactions with biological targets.
Medicine: In medicinal chemistry, derivatives of this compound could be screened for pharmacological activity, including potential roles as enzyme inhibitors or receptor agonists/antagonists.
Industry: Industrially, this compound might be used in the development of novel materials or as a precursor for high-value chemicals. Its unique structure could impart desirable properties to polymers or other advanced materials.
Comparison with Similar Compounds
Similar Compounds: Compounds like 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide include other triazolopyridazine derivatives. These compounds might share similar core structures but differ in their functional groups, influencing their reactivity and applications.
Uniqueness: What sets this compound apart is its specific combination of functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Hopefully, that gives you a detailed picture of this compound. Where to next?
Properties
IUPAC Name |
4-butoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-2-3-15-33-21-11-9-18(10-12-21)26(32)27-20-7-4-6-19(17-20)22-13-14-24-28-29-25(31(24)30-22)23-8-5-16-34-23/h4-14,16-17H,2-3,15H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIODTNTECDVRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
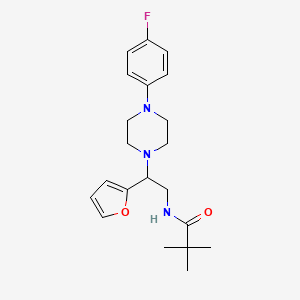

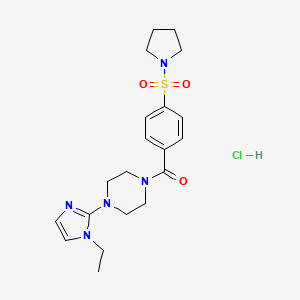

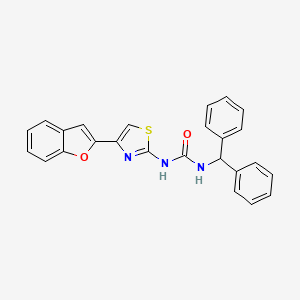
![1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2396314.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2396316.png)
![Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2396319.png)
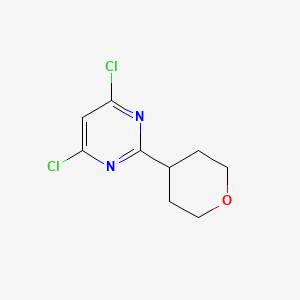
![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
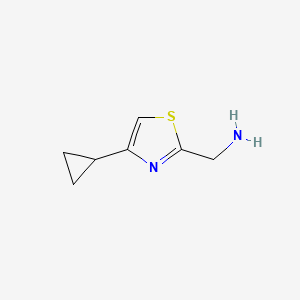
![N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)

